molecular formula C19H14N4O4 B156017 Benzophenone (2,4-dinitrophenyl)hydrazone CAS No. 1733-62-6

Benzophenone (2,4-dinitrophenyl)hydrazone

Cat. No. B156017
CAS RN: 1733-62-6
M. Wt: 362.3 g/mol
InChI Key: JSSSSIRXRJUGAL-UHFFFAOYSA-N
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Description

Benzophenone (2,4-dinitrophenyl)hydrazone is an organic compound with the linear formula C19H14N4O4 . It is a red to orange solid and a substituted hydrazine . The compound is relatively sensitive to shock and friction .


Synthesis Analysis

The condensation product 2,4-dinitrophenyl hydrazone of benzophenone (DNPBP) was prepared by adopting a standard procedure . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The structure of Benzophenone (2,4-dinitrophenyl)hydrazone includes 43 bonds - 29 non-H bonds, 23 multiple bonds, 6 rotatable bonds, 5 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 nitro groups (aromatic), and 1 hydrazone .


Chemical Reactions Analysis

The reaction between DNPH and a generic ketone to form a hydrazone is shown below: RR’C=O + C 6 H 3 (NO 2) 2 NHNH 2 → C 6 H 3 (NO 2) 2 NHN=CRR’ + H 2 O. This reaction is, overall, a condensation reaction as two molecules join together with the loss of water .


Physical And Chemical Properties Analysis

Benzophenone (2,4-dinitrophenyl)hydrazone has a molecular weight of 362.348 . It forms an orange-red precipitate when 3-heptanone is added to a solution of 2,4-DNPH and heated .

Scientific Research Applications

Estrogen Receptor Modulation

  • Research has explored the use of benzophenone hydrazone derivatives as potential estrogen receptor modulators. Compounds like diphenolic hydrazone showed significant uterotrophic inhibition, indicating potential applications in reproductive health and cancer treatment (Pandey et al., 2002).

Fischer Indole Synthesis

  • In chemistry, the benzophenone hydrazone derivatives are valuable in the Fischer Indole Synthesis. This process involves palladium-catalyzed methods to prepare indoles, important compounds in organic synthesis and pharmaceuticals (Wagaw et al., 1999).

Insecticidal Activity

  • Benzophenone hydrazone derivatives have been developed and tested for insecticidal activity. Certain derivatives showed good efficacy against pests like Spodoptera littoralis in both laboratory and semi-field trials (Böger et al., 2001).

Antimicrobial Evaluation

  • Novel hydrazone compounds derived from benzophenone have been synthesized and shown moderate antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli (Sahib et al., 2022).

UV Light-induced Reactions

  • The formation of benzophenone hydrazones on polystyrene film surfaces when irradiated by UV light has been studied, showing potential applications in materials science and surface chemistry (Kato, 1971).

Crystal Growth and Characterization

  • Research on the growth and characterization of benzophenone hydrazone crystals has implications for material science, particularly in the development of new materials with specific optical properties (Madhurambal et al., 2008).

Mechanism of Action

Mechanistically, it is an example of an addition-elimination reaction: nucleophilic addition of the -NH 2 group to the C=O carbonyl group, followed by the elimination of a H 2 O molecule .

Safety and Hazards

Benzophenone (2,4-dinitrophenyl)hydrazone is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid ingestion and inhalation . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Benzophenone (2,4-dinitrophenyl)hydrazone is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in the laboratory for various research purposes . Further studies could explore its potential applications in different fields.

properties

IUPAC Name

N-(benzhydrylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c24-22(25)16-11-12-17(18(13-16)23(26)27)20-21-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSSSIRXRJUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278113
Record name Benzophenone (2,4-dinitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone (2,4-dinitrophenyl)hydrazone

CAS RN

1733-62-6
Record name Benzophenone (2,4-dinitrophenyl)hydrazone
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Record name Benzophenone (2,4-dinitrophenyl)hydrazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzophenone (2,4-Dinitrophenyl)Hydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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